molecular formula C17H18ClN3O B12017814 N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide CAS No. 397863-69-3

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No.: B12017814
CAS No.: 397863-69-3
M. Wt: 315.8 g/mol
InChI Key: ZLBXUONOZMWQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a neuromodulator, influencing neurotransmitter levels, particularly dopamine and norepinephrine . This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-4-phenyl-1-piperazinecarboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperazine ring with the 3-chlorophenyl and 4-phenyl groups

Properties

CAS No.

397863-69-3

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H18ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,19,22)

InChI Key

ZLBXUONOZMWQLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.